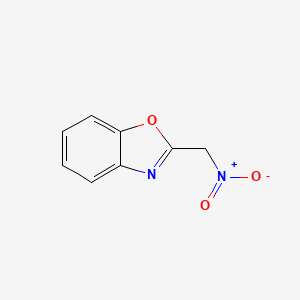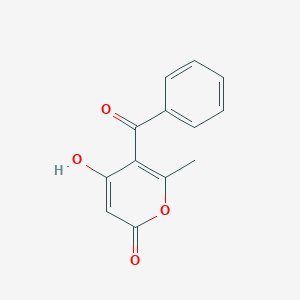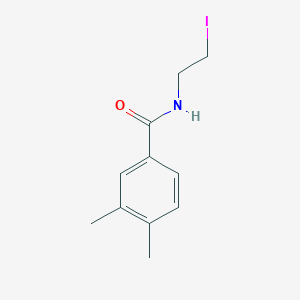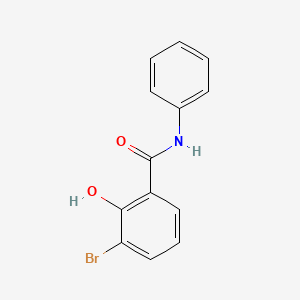
Beryllium--oxotungsten (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beryllium–oxotungsten (1/1) is a compound that combines beryllium and tungsten with an oxygen bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beryllium–oxotungsten (1/1) typically involves the reaction of beryllium oxide with tungsten oxide under controlled conditions. The reaction is carried out at high temperatures to facilitate the formation of the compound. The specific reaction conditions, such as temperature and pressure, are optimized to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of beryllium–oxotungsten (1/1) involves large-scale synthesis using similar methods as in the laboratory but with enhanced control over reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions
Beryllium–oxotungsten (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the oxygen bridge and the unique properties of beryllium and tungsten.
Common Reagents and Conditions
Common reagents used in reactions with beryllium–oxotungsten (1/1) include acids, bases, and other oxidizing or reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from reactions involving beryllium–oxotungsten (1/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxides, while reduction reactions may yield lower oxidation state compounds.
Wissenschaftliche Forschungsanwendungen
Beryllium–oxotungsten (1/1) has several scientific research applications across various fields:
Chemistry: Used as a catalyst in certain chemical reactions due to its unique properties.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in medical imaging and as a component in certain medical devices.
Industry: Utilized in the development of advanced materials with specific mechanical and thermal properties.
Wirkmechanismus
The mechanism of action of beryllium–oxotungsten (1/1) involves its interaction with molecular targets through the oxygen bridge. This interaction can influence various pathways, depending on the specific application. For example, in catalytic reactions, the compound may facilitate the transfer of electrons or atoms, thereby accelerating the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Beryllium oxide: Shares the beryllium component but lacks the tungsten and oxygen bridge.
Tungsten oxide: Contains tungsten and oxygen but does not include beryllium.
Beryllium–tungsten alloys: Combinations of beryllium and tungsten without the specific oxygen bridge.
Uniqueness
Beryllium–oxotungsten (1/1) is unique due to the presence of both beryllium and tungsten connected by an oxygen bridge. This structure imparts distinct chemical and physical properties that are not observed in the individual components or their simple mixtures.
Eigenschaften
CAS-Nummer |
18304-19-3 |
|---|---|
Molekularformel |
BeOW |
Molekulargewicht |
208.85 g/mol |
InChI |
InChI=1S/Be.O.W |
InChI-Schlüssel |
KGMKAEDBBNSQBN-UHFFFAOYSA-N |
Kanonische SMILES |
[Be].O=[W] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[Cyano(phenyl)methyl]-N-phenylbenzamide](/img/structure/B14700409.png)
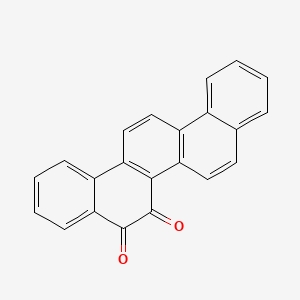
![11a,13a-Dimethyl-8-oxo-1,2,3,3a,3b,4,5,5a,6,8,11,11a,11b,12,13,13a-hexadecahydrocyclopenta[5,6]naphtho[1,2-g]chromen-1-yl acetate](/img/structure/B14700439.png)
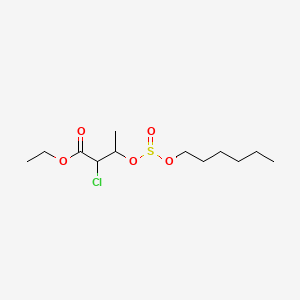
![7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid](/img/structure/B14700443.png)
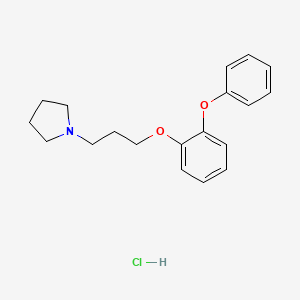
![[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile](/img/structure/B14700448.png)
